molecular formula C14H13NO2 B11475903 2-Benzo[3,4-d]benzo[b]furan-2-yloxyethylamine

2-Benzo[3,4-d]benzo[b]furan-2-yloxyethylamine

Cat. No.: B11475903
M. Wt: 227.26 g/mol
InChI Key: LFVBNMSDBXKNRO-UHFFFAOYSA-N
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Description

2-Benzo[3,4-d]benzo[b]furan-2-yloxyethylamine is a complex organic compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzo[3,4-d]benzo[b]furan-2-yloxyethylamine typically involves the intramolecular cyclization of 2-alkynyl phenols or tosylanilines. A common method employs a catalytic amount of copper chloride (CuCl) and cesium carbonate (Cs2CO3) in acetonitrile (CH3CN) at room temperature . This method is favored due to its mild conditions, high yields, and broad substrate scope.

Industrial Production Methods

Industrial production of benzofuran derivatives often involves the Sonogashira coupling of 2-halophenols or 2-haloanilines with alkynes, followed by heterocyclization of the hydroxyl or amino group with the triple bond . This method, although requiring noble metals and ligands, is scalable and efficient for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Benzo[3,4-d]benzo[b]furan-2-yloxyethylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Nucleophilic substitution reactions can occur at the furan ring, often using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: H2 with Pd/C under atmospheric pressure.

    Substitution: NaH or LDA in anhydrous solvents like tetrahydrofuran (THF).

Major Products

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can be further utilized in synthetic applications.

Mechanism of Action

The mechanism of action of 2-Benzo[3,4-d]benzo[b]furan-2-yloxyethylamine involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to desired biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzo[3,4-d]benzo[b]furan-2-yloxyethylamine is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and biological activity

Properties

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

2-dibenzofuran-2-yloxyethanamine

InChI

InChI=1S/C14H13NO2/c15-7-8-16-10-5-6-14-12(9-10)11-3-1-2-4-13(11)17-14/h1-6,9H,7-8,15H2

InChI Key

LFVBNMSDBXKNRO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)OCCN

Origin of Product

United States

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